molecular formula C25H23N5O2S B14995245 3-[(4-ethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

3-[(4-ethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B14995245
M. Wt: 457.5 g/mol
InChI Key: TYCYZYWQOOLQMS-UHFFFAOYSA-N
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Description

3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with ethylbenzenesulfonyl and methylphenylmethyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The ethylbenzenesulfonyl and methylphenylmethyl groups are then added via sulfonation and alkylation reactions, respectively. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride or lithium diisopropylamide.

    Cyclization: The triazole ring can participate in cyclization reactions under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar compounds to 3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines and sulfonyl-substituted heterocycles. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:

    Triazoloquinazolines: Compounds with different alkyl or aryl groups attached to the triazole or quinazoline rings.

    Sulfonyl-substituted heterocycles: Compounds with sulfonyl groups attached to various heterocyclic cores, such as pyridines or pyrimidines.

The uniqueness of 3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE lies in its specific combination of functional groups and its potential biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C25H23N5O2S/c1-3-18-12-14-20(15-13-18)33(31,32)25-24-27-23(26-16-19-10-8-17(2)9-11-19)21-6-4-5-7-22(21)30(24)29-28-25/h4-15H,3,16H2,1-2H3,(H,26,27)

InChI Key

TYCYZYWQOOLQMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)C

Origin of Product

United States

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